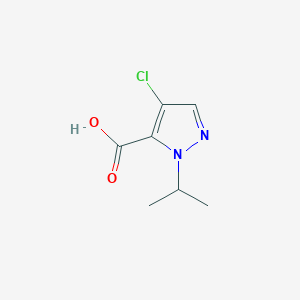
N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring substituted with two methoxy groups and an ethylphenyl group. Its unique structure imparts specific chemical and biological properties that make it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide typically involves the sulfonation of 2,5-dimethoxybenzenesulfonyl chloride with 2-ethylphenylamine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Sulfonation Reaction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium, elevated temperature
Products: Oxidized derivatives of the sulfonamide group
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Solvent (ether or tetrahydrofuran), room temperature
Products: Reduced derivatives of the sulfonamide group
-
Substitution:
Reagents: Halogenating agents such as bromine or chlorine
Conditions: Solvent (chloroform or carbon tetrachloride), room temperature
Products: Halogenated derivatives of the benzene ring
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (lithium aluminum hydride, sodium borohydride), and halogenating agents (bromine, chlorine). The reactions are typically carried out in solvents such as dichloromethane, toluene, ether, or tetrahydrofuran under controlled temperature conditions.
Major Products: The major products formed from these reactions are oxidized, reduced, or halogenated derivatives of this compound, which can be further utilized in various chemical and biological applications.
Scientific Research Applications
Chemistry: In chemistry, N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes such as carbonic anhydrase, and this compound is investigated for similar inhibitory activities.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Sulfonamides have been used as antibiotics, and derivatives of this compound are evaluated for their antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme’s activity, leading to the disruption of folic acid synthesis in microorganisms. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
- N-(2-ethylphenyl)-acetamide
- N-(2-ethylphenyl)-benzenesulfonamide
- N-(2-ethylphenyl)-2,4-dimethoxybenzenesulfonamide
Comparison: N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of two methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to N-(2-ethylphenyl)-acetamide, it has a sulfonamide group instead of an acetamide group, which imparts different chemical properties. Compared to N-(2-ethylphenyl)-benzenesulfonamide, the additional methoxy groups in this compound can enhance its solubility and reactivity. Lastly, compared to N-(2-ethylphenyl)-2,4-dimethoxybenzenesulfonamide, the position of the methoxy groups can affect the compound’s overall electronic distribution and steric hindrance, leading to differences in reactivity and biological activity.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-4-12-7-5-6-8-14(12)17-22(18,19)16-11-13(20-2)9-10-15(16)21-3/h5-11,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWQDUGUCKYQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2829018.png)

![N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide](/img/structure/B2829020.png)

![2,11-dimethyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2829027.png)
![ethyl 2-[5-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2829028.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2829030.png)




![2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B2829039.png)

